molecular formula C18H16O7 B1678273 Pachypodol CAS No. 33708-72-4

Pachypodol

Cat. No. B1678273
CAS RN: 33708-72-4
M. Wt: 344.3 g/mol
InChI Key: KQFUXLQBMQGNRT-UHFFFAOYSA-N
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Description

Pachypodol is a chemical compound classified as an O-methylated flavonol . It can be isolated from a variety of plants including Calycopteris floribunda, Pogostemon cablin, and Croton ciliatoglanduliferus . It has been identified as a bioactive compound in Pogostemon Cablin .


Synthesis Analysis

The synthesis of Pachypodol has been achieved through bioactivity-guided fractionation and further separation using chromatographic techniques . It has been isolated from the leaves of P. cablin and many other medicinally significant plants .


Molecular Structure Analysis

Pachypodol has a molecular formula of C18H16O7 . The quercetin nucleus of Pachypodol has methoxy groups at C-3 by replacing OH- groups, while OH- group is present at the third and seventh carbon (C-3, C-7, and) positions .


Chemical Reactions Analysis

Pachypodol has been found to exert antioxidant and cytoprotective effects in HepG2 cells . It protected HepG2 cells from cell death caused by tert-butylhydroperoxide-induced oxidative stress and also attenuated ROS production .


Physical And Chemical Properties Analysis

Pachypodol has a molar mass of 344.32 g/mol . It is a white-yellowish powder . It is soluble in methanol and slightly soluble in water .

Scientific Research Applications

Cancer Treatment Applications

Pachypodol, isolated from the leaves of Calycopteris floribunda, has shown cytotoxic activity against the CaCo-2 colon cancer cell line in vitro, presenting a potential avenue for cancer treatment. This flavonol's structure was confirmed by spectroscopic methods, and its general toxicity was determined through the brine shrimp lethality assay (H. Ali et al., 2008).

Photosynthesis Inhibition

Research on Croton ciliatoglanduliferus Ort. led to the isolation of Pachypodol, which was found to act as a water-splitting enzyme inhibitor on thylakoids. It specifically inhibits ATP synthesis, demonstrating its effect on the light reaction of photosynthesis and indicating potential applications in studying photosynthesis mechanisms or developing herbicides (R. González-Vázquez et al., 2006).

Neuroprotective Effects

A study examined the protective effects of Pachypodol against isoflurane-induced neuronal injury in newborn rats. Pachypodol significantly reduced oxidative stress and neuronal apoptosis, suggesting its potential for neuroprotection, particularly in the context of anesthesia-induced brain changes (Jingxiong Zhang et al., 2021).

Antioxidant and Cytoprotective Effects

Pachypodol isolated from Pogostemon cablin Bentham was studied for its antioxidant and cytoprotective effects in HepG2 cells. The compound effectively attenuated ROS production and protected HepG2 cells from oxidative stress-induced cell death, suggesting its application in managing oxidative stress-related diseases (Eun Kyung Kim et al., 2019).

Safety And Hazards

Pachypodol should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-22-10-7-12(20)15-14(8-10)25-17(18(24-3)16(15)21)9-4-5-11(19)13(6-9)23-2/h4-8,19-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFUXLQBMQGNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187388
Record name Pachypodol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pachypodol

CAS RN

33708-72-4
Record name Pachypodol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pachypodol
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Record name 33708-72-4
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Record name Pachypodol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PACHYPODOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AG6B2DMP5
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Synthesis routes and methods

Procedure details

A solution of 0.86 g of 4'-(benzyloxy)-5-hydroxy-3,3',7-trimethoxyflavone in 30 ml of ethanol was hydrogenated in the presence of 50 mg of 5% by weight palladium-charcoal at room temperature under atmospheric pressure. After 1 hour, the catalyst was filtered off and the filtrate was evaporated under reduced pressure. The residue was recrystallized from ethyl acetate/hexane. There was obtained 0.58 g (90% yield) of 4',5-dihydroxy-3,3',7-trimethoxyflavone as yellow crystals: m.p. 171°-173° C.
Name
4'-(benzyloxy)-5-hydroxy-3,3',7-trimethoxyflavone
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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